molecular formula C29H48O2 B13822396 (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,9-diol

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,9-diol

Cat. No.: B13822396
M. Wt: 428.7 g/mol
InChI Key: QMYGTTSPVRKRJP-SKEMKGFNSA-N
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Description

The compound (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,9-diol is a complex organic molecule with a unique structure. This compound belongs to the class of polycyclic hydrocarbons and is characterized by its multiple ring systems and various functional groups. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and complex synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including cyclization, functional group transformations, and stereoselective reactions. The key steps typically include:

    Cyclization Reactions: Formation of the polycyclic core structure through cyclization reactions.

    Functional Group Transformations: Introduction of hydroxyl groups and other functional groups at specific positions.

    Stereoselective Reactions: Ensuring the correct stereochemistry at each chiral center through the use of chiral catalysts or reagents.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions need to be optimized for each step.

    Scale-Up Techniques: Techniques such as continuous flow chemistry may be employed to scale up the production process.

    Purification Methods: Advanced purification methods like chromatography and crystallization are essential to obtain the compound in pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: Reduction of double bonds or carbonyl groups to form saturated compounds.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Catalysts like Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of double bonds may yield saturated hydrocarbons.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Potential use as a lead compound for drug development due to its unique structure and biological activities.

    Industry: Applications in the synthesis of advanced materials and as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects through:

    Binding to Receptors: Interaction with specific receptors in the body, leading to a biological response.

    Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.

    Signal Transduction: Modulation of signal transduction pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: Similar polycyclic structure but different functional groups and biological roles.

    Steroids: Share the polycyclic core structure but differ in functional groups and biological activities.

    Terpenoids: Similar structural complexity but different in terms of functional groups and biosynthetic pathways.

Uniqueness

This compound is unique due to its specific stereochemistry, functional groups, and potential biological activities. Its complex structure makes it a valuable compound for studying intricate organic reactions and developing new therapeutic agents.

Properties

Molecular Formula

C29H48O2

Molecular Weight

428.7 g/mol

IUPAC Name

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,9-diol

InChI

InChI=1S/C29H48O2/c1-18(2)19-10-15-29(31)17-16-27(6)20(24(19)29)8-9-22-26(5)13-12-23(30)25(3,4)21(26)11-14-28(22,27)7/h19-24,30-31H,1,8-17H2,2-7H3/t19-,20+,21-,22+,23-,24+,26-,27+,28+,29-/m0/s1

InChI Key

QMYGTTSPVRKRJP-SKEMKGFNSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)O

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)O

Origin of Product

United States

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